2-(1,2-benzoxazol-3-yl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,2-benzoxazol-3-yl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C20H17N5O2 and its molecular weight is 359.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave Assisted Synthesis of Heterocyclic Compounds
A study discusses the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, highlighting the efficiency and effectiveness of this method for creating pharmacologically active azetidinones and thiazolidinones. These compounds were evaluated for their antibacterial and antifungal activities, showing significant potential in antimicrobial applications (Mistry & Desai, 2006).
Benzothiazole and Benzimidazole-Based Heterocycles
Another study focuses on the synthesis of novel heterocycles based on benzothiazole and benzimidazole, demonstrating the versatility of these compounds in creating pharmacologically relevant molecules. The synthesized compounds include pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, which are potential candidates for further medicinal chemistry exploration (Darweesh et al., 2016).
Anti-inflammatory Activity of Indolyl Azetidinones
Research into indolyl azetidinones revealed their anti-inflammatory properties. These compounds were synthesized and compared for their efficacy against non-steroidal anti-inflammatory drugs, indicating their potential in developing new anti-inflammatory agents (Kalsi et al., 1990).
Synthesis of Isoxazole and Pyrazole Derivatives
The creation of oxazepine, pyrazole, and isoxazole derivatives from 2-aminobenzimidazole showcases the chemical diversity and potential for generating bioactive compounds. This study highlights the synthetic pathways and the possible applications of these derivatives in medicinal chemistry (Adnan et al., 2014).
Eco-friendly Synthesis of Triazole Compounds
A paper reports on the green, microwave-assisted synthesis of triazole compounds, emphasizing the eco-friendly approach to creating regioselective 1,2,3-triazole derivatives. The synthesized compounds were characterized and analyzed for their molecular structure, demonstrating the benefits of microwave irradiation in organic synthesis (Said et al., 2020).
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c26-20(10-17-16-8-4-5-9-19(16)27-22-17)24-11-15(12-24)25-13-18(21-23-25)14-6-2-1-3-7-14/h1-9,13,15H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJOQVDDGDMTOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=NOC3=CC=CC=C32)N4C=C(N=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.